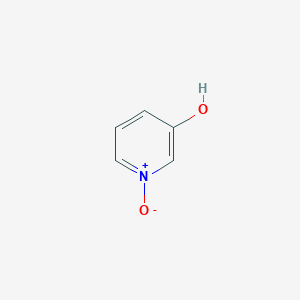

3-Hydroxypyridine 1-oxide

Descripción

Historical Trajectories and Current Research Landscape of Pyridine (B92270) N-Oxides

The exploration of pyridine N-oxides dates back to the early 20th century, with the first synthesis of the parent compound, pyridine N-oxide, reported by Jakob Meisenheimer. wikipedia.org Initially, these compounds were primarily of academic interest due to their unique electronic structure, where the N-O bond imparts distinct reactivity compared to the parent pyridine. This includes altered electron density on the pyridine ring and the ability of the N-oxide oxygen to act as a nucleophile or a directing group in various reactions.

Over the decades, the role of pyridine N-oxides has expanded dramatically. They have become indispensable intermediates in organic synthesis, facilitating the introduction of functional groups at positions that are otherwise difficult to access on the pyridine ring. For instance, they can be used to activate the pyridine ring for both nucleophilic and electrophilic substitution reactions. researchgate.net

The current research landscape for pyridine N-oxides is vibrant and multifaceted. A significant area of focus is their application in catalysis, where they can act as organocatalysts or as ligands for metal-based catalysts in a wide range of transformations, including asymmetric synthesis. nih.gov Their ability to act as powerful electron-pair donors is a key feature in this context. nih.gov Furthermore, there is a growing interest in the C-H functionalization of pyridine N-oxides, which offers a direct and atom-economical way to construct complex pyridine derivatives.

In medicinal chemistry, pyridine N-oxides are recognized as important pharmacophores. Several drugs and biologically active compounds contain the pyridine N-oxide moiety, and their derivatives have shown promise as anticancer, antibacterial, and anti-inflammatory agents. bakhtiniada.rufishersci.com The N-oxide group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, sometimes leading to improved efficacy or reduced toxicity. Recent research also explores their potential in supramolecular chemistry and materials science. prepchem.com

Significance of 3-Hydroxypyridine (B118123) 1-oxide (3-Pyridinol N-oxide) in Organic Synthesis and Medicinal Chemistry

3-Hydroxypyridine 1-oxide stands out among pyridine N-oxide derivatives due to the presence of the hydroxyl group at the 3-position, which, in combination with the N-oxide function, confers specific properties and reactivity. One of the notable characteristics of this compound is its zwitterionic nature, which contributes to its enhanced stability in the solid state.

In organic synthesis , this compound serves as a versatile building block for the creation of more complex molecules. nih.gov Its structure allows for various chemical transformations, making it a valuable precursor for a range of substituted pyridines. A recent innovative method has been developed for the direct synthesis of multisubstituted 3-hydroxypyridine N-oxides from acyclic precursors through a cascade nitration/hydroxylative aza-annulation reaction. acs.org This highlights the ongoing efforts to develop efficient synthetic routes to this important scaffold. Furthermore, photochemical valence isomerization of pyridine N-oxides provides a metal-free method for the C3 selective hydroxylation of pyridines, demonstrating the utility of this class of compounds in accessing 3-pyridinols, which are themselves valuable synthetic intermediates. acs.org

The significance of this compound in medicinal chemistry is substantial. The 3-hydroxypyridine core is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of this compound have been investigated for a variety of therapeutic applications. For example, quaternary phosphonium (B103445) salts based on 3-hydroxypyridine have been synthesized and shown to possess high antibacterial and antitumor activity in vitro. bakhtiniada.ru The compound has also been used in the synthesis of aryldithiophosphonic acid salts that exhibit significant antimicrobial activity against pathogens like Bacillus cereus and Candida albicans. dergipark.org.tr The ability of the 3-hydroxypyridine scaffold to interact with biological targets is a key aspect of its medicinal importance.

Interdisciplinary Research Foci for this compound

The utility of this compound extends beyond the traditional boundaries of organic and medicinal chemistry, finding applications in several interdisciplinary research areas.

One such area is biocatalysis and microbial degradation . The microbial degradation of 3-hydroxypyridine has been studied, with research identifying the enzymatic pathways responsible for its catabolism. nih.gov This knowledge is not only important for understanding the environmental fate of such compounds but can also be harnessed for biocatalytic applications, where enzymes are used to perform specific chemical transformations.

In the field of materials science and coordination chemistry , the ability of this compound and its derivatives to act as ligands for metal ions is being explored. researchgate.net The formation of metal complexes with specific electronic and structural properties can lead to new materials with interesting magnetic, optical, or catalytic functionalities. For instance, zinc chelates involving 3-hydroxypyridine derivatives have been investigated as activators for the sulfur vulcanization of natural rubber. researchgate.net

Furthermore, the synthesis of derivatives like 4-chloro-3-hydroxypyridine-N-oxide serves as a starting point for creating a variety of substituted pyridines with potential applications in agrochemicals and pharmaceuticals. prepchem.com The reactivity of this and related compounds allows for the introduction of a wide range of functional groups, enabling the systematic exploration of structure-activity relationships.

The following table provides a summary of key properties and research applications of this compound:

| Property/Application | Description |

| Chemical Structure | Pyridine ring with a hydroxyl group at position 3 and an N-oxide functionality. |

| CAS Number | 6602-28-4 fishersci.com |

| Molecular Formula | C5H5NO2 fluorochem.co.uk |

| Molecular Weight | 111.1 g/mol fluorochem.co.uk |

| Physical State | Solid fluorochem.co.uk |

| Melting Point | 190 °C fluorochem.co.uk |

| Key Chemical Feature | Zwitterionic character enhancing solid-state stability. |

| Organic Synthesis | Versatile building block for complex molecules and late-stage functionalization. nih.govacs.org |

| Medicinal Chemistry | Precursor to compounds with antimicrobial and antitumor activities. bakhtiniada.rudergipark.org.tr |

| Interdisciplinary Research | Studies in biocatalysis, materials science (metal complexes), and agrochemicals. researchgate.netnih.govprepchem.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-oxidopyridin-1-ium-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-5-2-1-3-6(8)4-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEZKRMAPQIBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216237 | |

| Record name | Pyridin-3-ol 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6602-28-4 | |

| Record name | 3-Hydroxypyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridin-3-ol 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-3-ol 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Hydroxypyridine 1 Oxide

De Novo Synthesis Strategies for 3-Hydroxypyridine (B118123) and its Precursors

Biomass-Derived Routes via Furfural (B47365) and its Derivatives (e.g., Furfurylamine)

The utilization of renewable biomass feedstocks for chemical synthesis is a cornerstone of green chemistry. Furfural, a platform chemical derived from lignocellulosic biomass, serves as a valuable starting point for producing 3-hydroxypyridine. google.com These methods provide a sustainable alternative to traditional petroleum-based syntheses. google.com The general strategy involves the conversion of furfural or its derivatives, such as furfurylamine (B118560), through a ring-expansion reaction where the furan (B31954) ring is transformed into a pyridine (B92270) ring. google.comresearchgate.net

A notable advancement in the biomass-to-pyridine conversion is the use of framework-type iron-based catalysts, such as Raney Fe, in an aqueous medium. google.comresearchgate.net A patented method describes a one-step synthesis where furfural reacts with an ammonia (B1221849) source in deionized water, a green solvent, under the protection of nitrogen. google.com This process operates under mild conditions, typically at temperatures between 100-140°C for 1-5 hours. google.com The use of a Raney Fe catalyst facilitates the activation of the aldehyde group of furfural and the subsequent cyclization. researchgate.net This approach avoids the harsh reagents, like strong acids or bases, and toxic heavy metal catalysts (e.g., mercury) often required in other methods. google.com While yields may be modest (a reported yield of 12.6%), the environmental benefits and use of renewable resources mark this as a significant development. google.comresearchgate.net

Another pathway involves the initial conversion of furfural to furfurylamine. This can be achieved through reductive amination using various catalysts. nih.govmdpi.com The resulting furfurylamine can then undergo oxidative ring opening and subsequent acid-mediated cyclization to form 3-hydroxypyridine. google.comresearchgate.net

Table 1: Biomass-Derived Synthesis of 3-Hydroxypyridine

| Starting Material | Catalyst | Reaction Conditions | Yield | Source(s) |

|---|---|---|---|---|

| Furfural | Raney Fe | 100-140°C, 1-5h, aqueous ammonia | 12.6% - 18.2% | google.com, researchgate.net |

| Furfurylamine | Hydrogen Peroxide / Acid Catalyst | Oxidation followed by acid-mediated cyclization | Up to 60% | researchgate.net |

Halogenated Pyridine Precursor Conversions (e.g., from 3-Chloropyridine (B48278) or 3-Bromopyridine)

A common and well-established route to 3-hydroxypyridine involves the nucleophilic aromatic substitution (SNAr) of halogenated pyridines. google.comsci-hub.se Precursors such as 3-chloropyridine or 3-bromopyridine (B30812) are reacted with a hydroxyl source to replace the halogen atom.

The direct hydrolysis of 3-halopyridines can be challenging and may result in low yields. google.com However, methodologies have been developed to improve this conversion. One patented method involves dissolving 3-chloropyridine in a high-boiling point solvent like propylene (B89431) glycol and heating it to 130-140°C. google.com A basic hydroxide, such as sodium hydroxide, is then added in batches. google.com This approach provides milder reaction conditions compared to older methods that required temperatures of 175°C and posed risks due to violent exothermic reactions. google.com The use of solvents like propylene glycol or ethylene (B1197577) glycol improves solubility and helps to moderate the reaction. Microwave irradiation has also been shown to dramatically decrease reaction times for the nucleophilic substitution of halopyridines. sci-hub.se The reactivity of the starting halopyridine often follows the trend I > Br > Cl > F, with iodide being the best leaving group. sci-hub.se

Table 2: Synthesis from Halogenated Pyridines

| Precursor | Reagent | Solvent | Temperature | Yield | Source(s) |

|---|---|---|---|---|---|

| 3-Chloropyridine | Sodium Hydroxide | Propylene Glycol | 130-140°C | High | google.com |

| 3-Chloro-2-(3-HP)pyridine | Sodium Hydroxide | Propylene Glycol | 130-140°C | 86% | |

| 2-Iodopyridine | Sodium Phenoxide | HMPA | ~100°C (Microwave) | 84% | sci-hub.se |

Alkali Fusion of Pyridine Sulfonic Acids for 3-Hydroxypyridine Synthesis

The alkali fusion of pyridine-3-sulfonic acid is a classical and high-yield method for preparing 3-hydroxypyridine. google.comechemi.com This two-step process begins with the sulfonation of pyridine. Pyridine is treated with fuming sulfuric acid, often with a mercury sulfate (B86663) catalyst, at high temperatures (230-240°C) to produce pyridine-3-sulfonic acid. echemi.combdmaee.net

In the second step, the obtained pyridine-3-sulfonic acid is mixed with a strong base, typically sodium hydroxide, and heated to a molten state (fusion). echemi.com The mixture is heated to around 220-230°C for several hours, causing the sulfonic acid group to be displaced by a hydroxyl group. echemi.combdmaee.net After cooling and neutralization, 3-hydroxypyridine is isolated. While this method can achieve a total yield of over 60%, it suffers from significant drawbacks, including harsh reaction conditions, the use of toxic mercury catalysts, and the generation of large amounts of alkaline wastewater. google.com

Table 3: Alkali Fusion of Pyridine-3-Sulfonic Acid

| Step | Reagents | Temperature | Intermediate/Product | Yield | Source(s) |

|---|---|---|---|---|---|

| 1. Sulfonation | Pyridine, Fuming H₂SO₄, HgSO₄ | 230-240°C | Pyridine-3-sulfonic acid | 62% | echemi.com, bdmaee.net |

| 2. Alkali Fusion | Pyridine-3-sulfonic acid, NaOH | 220-230°C | 3-Hydroxypyridine | 64% (crude) | echemi.com, bdmaee.net |

Rearrangement of 2-Acylfurans to 3-Hydroxypyridines

Another synthetic strategy involves the ring expansion and rearrangement of furan derivatives, specifically 2-acylfurans. researchgate.netacs.org This method represents a direct conversion of a five-membered furan ring into a six-membered pyridine ring. The reaction is typically carried out by heating the 2-acylfuran with ammonia, often in an alcoholic solution and sometimes in the presence of an ammonium (B1175870) salt like ammonium chloride, under pressure at elevated temperatures (e.g., 150-204°C). researchgate.netacs.org For instance, 2-acetylfuran (B1664036) can be converted to 2-methyl-3-hydroxypyridine with a 43% yield when heated with 10% alcoholic ammonia and ammonium chloride at 204°C. acs.org This one-step reaction provides a straightforward route to substituted 3-hydroxypyridines. researchgate.net The mechanism involves a nucleophilic attack by ammonia on the furan ring, followed by ring opening, recyclization, and dehydration to form the aromatic pyridine ring.

N-Oxidation and Photochemical Rearrangement Pathways for Pyridine N-Oxides

The introduction of an N-oxide functionality to the pyridine ring significantly alters its electronic properties, paving the way for various regioselective functionalizations.

Direct N-Oxidation of 3-Hydroxypyridine

The direct oxidation of the nitrogen atom in the pyridine ring is a fundamental transformation. For 3-hydroxypyridine, this process yields 3-hydroxypyridine 1-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids. The resulting N-oxide can exist in its free base form in ethanol (B145695) and as a conjugate acid in acidic media. sigmaaldrich.com This dual nature makes it a valuable intermediate in various synthetic applications. For instance, it has been utilized in studies of substrate specificity with enzymes like dimethyl sulfoxide (B87167) reductase. sigmaaldrich.com

In a broader context, the oxidation of pyridine derivatives to their corresponding N-oxides is a crucial step for subsequent functionalization. researchgate.net Pyridine N-oxides are often used as reactants to develop bioactive pyridine derivatives with high yields and regioselectivity due to the altered reactivity of the pyridine ring. researchgate.net

C3-Selective Hydroxylation via Photochemical Valence Isomerization of Pyridine N-Oxides

A significant challenge in pyridine chemistry is the direct hydroxylation at the C3 position due to the inherent electronic properties of the heterocycle. nih.govnih.gov A novel and efficient method to achieve this is through the photochemical valence isomerization of pyridine N-oxides. nih.govnih.govacs.org This metal-free transformation is noted for its operational simplicity and compatibility with a wide range of functional groups. nih.govnih.govacs.org

The process involves irradiating pyridine N-oxides to their excited singlet states, which then collapse into reactive oxaziridine (B8769555) intermediates. nih.govacs.org These intermediates can then undergo an "oxygen walk" mechanism, leading to the formation of C3-hydroxylated pyridines. nih.govacs.orgthieme-connect.com This strategy has been successfully applied to the late-stage functionalization of complex, medicinally relevant molecules containing a pyridine moiety. nih.govacs.org

The efficiency of the photochemical C3-hydroxylation is highly dependent on the reaction conditions, particularly the solvent and the wavelength of the UV light.

Table 1: Optimization of Reaction Conditions for C3-Hydroxylation acs.org

| Entry | Deviation from Standard Conditions | Yield of 3-Hydroxypyridine (%) | Yield of 2-Pyridone (%) |

| 1 | None | 64 | 18 |

| 2 | TFE as solvent | 48 | 11 |

| 3 | HFIP as solvent | 56 | 20 |

| 4 | MeOH as solvent | <1 | 6 |

| 5 | AcOH as solvent | 62 | 21 |

| 6 | TFA instead of AcOH | 8 | 20 |

| 7 | No AcOH | 21 | 15 |

| 8 | La(OTf)3 instead of AcOH | 30 | 0 |

| 9 | Under air | 68 | 21 |

| 10 | No light | 0 (99% unreacted) | 0 |

| 11 | 300 nm light | 0 (80% unreacted) | 0 |

| Standard conditions: Pyridine N-oxide (0.1 mmol), solvent (0.5 mL), argon, Rayonet 254 nm, 27 °C internal temperature. acs.org |

The data indicates that the reaction proceeds best under 254 nm irradiation in the presence of an acid, with acetic acid providing a good balance of yield for the desired C3-hydroxy product and the 2-pyridone byproduct. acs.org While fluorinated solvents like TFE and HFIP also facilitate the reaction, methanol (B129727) is largely ineffective. acs.org The reaction is critically dependent on UV light, as no product is formed in its absence. acs.org The choice of wavelength is also crucial; while pyridine N-oxides with a maximum absorption below 280 nm are effectively converted with 254 nm light, those absorbing above 280 nm can be processed with 300 nm light, albeit with lower efficiency. nih.govacs.org

The mechanism of this photochemical rearrangement is proposed to proceed through a series of highly reactive intermediates. nih.govacs.org The process is initiated by the photoexcitation of the pyridine N-oxide to an excited singlet state. nih.govacs.org

A plausible mechanistic pathway involves the following steps:

Photoexcitation: Irradiation of the pyridine N-oxide (I) leads to its excited singlet state (II). nih.govacs.org

Oxaziridine Formation: The excited state collapses to form an oxaziridine intermediate (III). nih.govacs.org

Homolytic Cleavage and Recombination: Subsequent UV light-induced N-O bond homolysis of the oxaziridine generates a diradical intermediate (IIIa). Radical recombination then forms a highly strained, dearomatized epoxide intermediate (IV). nih.govacs.org

Electrocyclic Ring Expansion: This epoxide can undergo a reversible 6π electrocyclic ring expansion to a 1,3-oxazepine intermediate (IVa). nih.govacs.org

Acid-Promoted Ring Opening: Finally, an acid-promoted ring-opening of these intermediates yields the C3-hydroxylated pyridine product. nih.govacs.org

Evidence for an intramolecular oxygen atom migration is supported by 18O labeling studies, which showed complete preservation of the isotopic label in the final C3-hydroxylated product. nih.govacs.org

Alkylation Reactions and Formation of Ether Derivatives

The hydroxyl group of 3-hydroxypyridine offers a site for further functionalization, such as alkylation to form ether derivatives.

O-Alkylation of 3-Hydroxypyridine with Epoxides

The reaction of 3-hydroxypyridine with epoxides (oxiranes) provides a direct route to O-alkylated derivatives. tandfonline.comresearchgate.net These reactions are often catalyzed by Lewis acids to enhance the reaction rate and yield. tandfonline.comresearchgate.net

Table 2: Lewis Acid Catalyzed O-Alkylation of 3-Hydroxypyridine with Ethylene Oxide

| Catalyst | Yield (%) |

| CdI₂/BF₃·OEt₂ | High |

| Data derived from general statements in the source. tandfonline.com |

In these reactions, 3-hydroxypyridine acts as a nucleophile, attacking the epoxide ring, which is activated by the Lewis acid catalyst. This ring-opening reaction results in the formation of an ether linkage with a hydroxyl group on the adjacent carbon, yielding oxypyridine derivatives. tandfonline.comresearchgate.net For instance, the reaction with ethylene oxide, propylene oxide, or styrene (B11656) oxide leads to the corresponding ether derivatives. tandfonline.comresearchgate.net This method provides a versatile approach to synthesizing a variety of functionalized pyridines.

Catalytic Effects of Lewis Acids in Alkylation Reactions

The alkylation of hydroxypyridines, a class of compounds to which this compound belongs, can be effectively catalyzed by Lewis acids, particularly in reactions involving epoxides. While direct studies on this compound are not extensively detailed in the provided literature, the behavior of related hydroxypyridine isomers in the presence of Lewis acids offers significant insights. Research has shown that Lewis acids play a crucial role in activating the epoxide ring, thereby facilitating nucleophilic attack by the hydroxyl group of the pyridine derivative. researchgate.net

A variety of Lewis acids have been investigated for their catalytic efficiency in the alkylation of hydroxypyridines with oxiranes. These reactions typically yield the corresponding pyridone or oxypyridine derivatives. researchgate.net For instance, the reaction of 2- and 4-hydroxypyridine (B47283) with epoxides leads to pyridone derivatives, while 3-hydroxypyridine yields oxypyridine derivatives. researchgate.net The choice of Lewis acid can significantly influence the reaction yield. A notable example is the alkylation with epichlorohydrin, where a combination of CdI2 and BF3·OEt2 was found to provide the best yields for certain pyridone derivatives. researchgate.net

The catalytic activity of various Lewis acids in the alkylation of hydroxypyridines with different epoxides has been systematically studied. The following table summarizes the catalytic effects observed in the synthesis of pyridone and oxypyridine derivatives.

Table 1: Catalytic Effects of Lewis Acids in the Alkylation of Hydroxypyridines with Epoxides

| Hydroxypyridine Isomer | Epoxide | Lewis Acid Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 2-Hydroxypyridine (B17775) | Ethylene oxide | Various Lewis acids | Pyridone derivative | researchgate.net |

| 3-Hydroxypyridine | Propylene oxide | Various Lewis acids | Oxypyridine derivative | researchgate.net |

| 4-Hydroxypyridine | Styrene oxide | Various Lewis acids | Pyridone derivative | researchgate.net |

Derivatization of this compound and its Precursors

Polonovski Rearrangement of Pyridine N-Oxides

The Polonovski reaction, first reported in 1927, is a versatile transformation of tertiary amine N-oxides, including pyridine N-oxides, into amides and aldehydes or ketones using an acylating agent, typically acetic anhydride (B1165640). numberanalytics.com This rearrangement is a cornerstone in organic synthesis for introducing functional groups into complex molecules. numberanalytics.comresearchgate.net The reaction proceeds through the formation of an iminium ion intermediate, which can then undergo further reactions. numberanalytics.comchemistry-reaction.com

The mechanism involves the initial activation of the N-oxide by an acylating agent like acetic anhydride to form an acetoxyammonium ion. numberanalytics.com This intermediate then undergoes a rearrangement, often described as a rsc.orgresearchgate.net-sigmatropic rearrangement, to form an iminium ion. numberanalytics.comnumberanalytics.com Depending on the reaction conditions and the structure of the substrate, the iminium ion can be trapped by nucleophiles or undergo elimination to yield various products. researchgate.netnumberanalytics.com The classical Polonovski reaction often leads to the dealkylation of tertiary amines. researchgate.net

Variations of the Polonovski reaction exist, such as the Polonovski-Potier reaction, which utilizes trifluoroacetic anhydride as the activating agent. numberanalytics.comyoutube.com Non-classical Polonovski reactions can be initiated by metal cations, such as those from iron salts. chemistry-reaction.comresearchgate.net These modified versions have been employed for the N-demethylation of various alkaloids. researchgate.netresearchgate.net In the context of pyridine N-oxides, the Polonovski rearrangement can be used to introduce substituents at the 2-position, typically yielding 2-acetoxy or 2-hydroxy derivatives. bme.hu

Table 2: Key Features of the Polonovski Rearrangement

| Feature | Description | Reference |

|---|---|---|

| Reactants | Tertiary amine N-oxide, Acylating agent (e.g., Acetic Anhydride) | numberanalytics.comchemistry-reaction.com |

| Key Intermediate | Iminium ion | researchgate.netnumberanalytics.comchemistry-reaction.com |

| General Products | Amide and Aldehyde/Ketone | numberanalytics.comresearchgate.net |

| Mechanism | Formation of N-acyl-N-oxide, followed by rearrangement (e.g., rsc.orgresearchgate.net-sigmatropic) | numberanalytics.comnumberanalytics.com |

| Applications | N-demethylation, Synthesis of complex molecules and natural products | numberanalytics.comresearchgate.netresearchgate.net |

| Variations | Polonovski-Potier (using TFAA), Metal-catalyzed (e.g., FeSO4) | numberanalytics.comresearchgate.netyoutube.com |

Late-Stage Functionalization of Pyridine-Containing Scaffolds

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in its synthesis. This strategy is highly valuable in medicinal chemistry and drug discovery for the rapid diversification of molecular scaffolds. nih.govresearchgate.net Pyridine N-oxides, including derivatives of this compound, are versatile intermediates for the late-stage functionalization of pyridine-containing compounds. researchgate.netnih.gov

The N-oxide group activates the pyridine ring, facilitating various transformations that would be challenging on the parent pyridine due to its electron-deficient nature. rsc.orgresearchgate.net One common approach involves the deoxygenative C-H functionalization of pyridine N-oxides, allowing for the introduction of diverse substituents. researchgate.net For instance, a sequence of C-H fluorination at the position alpha to the nitrogen followed by nucleophilic aromatic substitution (SNAr) of the fluoride (B91410) can install a wide array of functional groups under mild conditions. nih.gov

Another powerful strategy involves a dearomatization-rearomatization sequence. nih.govacs.org Pyridines can be converted to stable intermediates which then undergo site-selective radical or ionic reactions, followed by rearomatization to yield meta-functionalized pyridines. nih.govacs.org Furthermore, photochemical methods have been developed for the C3-selective hydroxylation of pyridines via the valence isomerization of pyridine N-oxides, demonstrating the utility of this approach for late-stage functionalization of medicinally relevant molecules. acs.orgnih.gov This method has been successfully applied to complex structures derived from natural products and drugs. acs.org

Table 3: Strategies for Late-Stage Functionalization of Pyridine Scaffolds

| Strategy | Description | Key Intermediates/Reagents | Functionalized Position | Reference |

|---|---|---|---|---|

| C-H Fluorination/SNAr | Fluorination at the 2-position followed by nucleophilic substitution. | Pyridine N-oxide, AgF2 | 2-position | nih.gov |

| Dearomatization-Rearomatization | Conversion to a stable intermediate, functionalization, then rearomatization. | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | meta-position | nih.govacs.org |

| Photochemical Isomerization | UV light-induced rearrangement of pyridine N-oxides to introduce a hydroxyl group. | Pyridine N-oxide, UV light | C3-position | acs.orgnih.gov |

| Traceless Nucleophile Strategy | Regioselective C-H functionalization of N-alkenoxyheteroarenium salts. | Quinoline N-oxide, tert-butyl acetylene (B1199291) | C8 (quinolines), C3 (pyridines) | sci-hub.se |

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds known for a wide range of biological activities. The synthesis of thiosemicarbazone derivatives of pyridine compounds typically involves the condensation reaction between a thiosemicarbazide (B42300) and a pyridinecarboxaldehyde or a related ketone. mdpi.comgoogle.com For instance, new thiosemicarbazone derivatives have been synthesized by reacting an appropriate thiosemicarbazide derivative with 2-pyridinecarboxaldehyde. mdpi.com

The general synthetic route involves dissolving a substituted isothiocyanate in a solvent like ethanol, followed by the addition of hydrazine (B178648) hydrate (B1144303) to form the corresponding thiosemicarbazide. mdpi.com This thiosemicarbazide is then reacted with an aldehyde or ketone to yield the final thiosemicarbazone Schiff base. mdpi.comtandfonline.com The products are often solids that can be purified by recrystallization. mdpi.com

In the context of this compound, a potential synthetic pathway to its thiosemicarbazone derivative would first involve the introduction of a formyl group onto the pyridine ring, for example, at the 2- or 6-position, followed by condensation with a suitable thiosemicarbazide. The synthesis of related structures, such as (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV), demonstrates the integration of pyridine N-oxide moieties into more complex structures containing a thiosemicarbazone ligand. researchgate.net

Table 4: General Synthesis of Thiosemicarbazone Derivatives

| Step | Reactants | Product | General Conditions | Reference |

|---|---|---|---|---|

| 1. Thiosemicarbazide Formation | Phenyl/Cyclohexylisothiocyanate, Hydrazine hydrate | N-Phenyl/Cyclohexylhydrazinecarbothioamide | Ethanol, Ice bath | mdpi.com |

| 2. Condensation | Thiosemicarbazide, Aldehyde/Ketone (e.g., 2-Pyridinecarboxaldehyde) | Thiosemicarbazone | - | mdpi.comgoogle.comtandfonline.com |

Mechanistic Elucidation and Kinetic Studies in 3 Hydroxypyridine 1 Oxide Chemistry

Investigations of Reaction Mechanisms using Isotopic Labeling (e.g., 18O labeling)

Isotopic labeling is a powerful and definitive tool for elucidating reaction mechanisms by tracing the path of specific atoms throughout a chemical transformation. nih.govresearchgate.net In the study of pyridine (B92270) N-oxide chemistry, oxygen-18 (¹⁸O) labeling has been instrumental in verifying the intramolecular nature of oxygen atom migration.

Recent research into the photochemical rearrangement of pyridine N-oxides to 3-hydroxypyridines employed ¹⁸O-labeling to validate the proposed "oxygen walk" mechanism. nih.govacs.org In these experiments, the N-oxide starting material was synthesized with an ¹⁸O label on the oxygen atom. Upon photochemical reaction, the position of the label in the final 3-hydroxypyridine (B118123) product was analyzed.

Key Research Findings:

The ¹⁸O label was completely retained in the C3-hydroxylated product. acs.org

Crossover experiments, where labeled and unlabeled N-oxides were reacted in the same mixture, did not result in the transfer of the ¹⁸O label between molecules. acs.org

These findings provide compelling evidence that the oxygen atom migrates directly from the nitrogen atom to the C3 position within the same molecule. This rules out intermolecular mechanisms involving the detachment and reattachment of an oxygen species. The complete preservation of the isotopic label supports an intramolecular oxygen atom migration pathway. acs.org

Characterization of Reactive Intermediates (e.g., Oxaziridines, Diradicals, Epoxides, 1,3-Oxazepines)

The photochemical transformations of pyridine N-oxides proceed through a series of high-energy, transient reactive intermediates. While these species are often too unstable to be isolated, their existence is supported by mechanistic studies, computational chemistry, and trapping experiments. nih.govwur.nl The conversion of a pyridine N-oxide to a 3-hydroxypyridine is believed to follow a pathway involving several key intermediates. nih.govacs.org

A plausible mechanism begins with the photoexcitation of the pyridine N-oxide to an excited singlet state. nih.govacs.org This excited state can then undergo a series of transformations:

Oxaziridine (B8769555) Formation: The excited N-oxide rearranges to a bicyclic oxaziridine intermediate. This valence isomerization is a common photochemical reaction for heteroaromatic N-oxides. nih.govwur.nl

N-O Bond Homolysis and Diradical Generation: The strained oxaziridine intermediate undergoes UV light-induced homolytic cleavage of the N–O bond, generating a diradical species. nih.govacs.org

Epoxide Formation: Subsequent radical recombination of the diradical leads to the formation of a highly strained, dearomatized epoxide intermediate. nih.govacs.org

1,3-Oxazepine Intermediate: The epoxide can then undergo a reversible 6π electrocyclic ring expansion to generate a 1,3-oxazepine intermediate, which is analogous to a norcaradiene-type rearrangement. nih.govacs.org This seven-membered ring intermediate is a key precursor to the final product.

The final step involves an acid-promoted ring opening of the epoxide or its 1,3-oxazepine valence isomer, followed by tautomerization to yield the aromatic 3-hydroxypyridine product. nih.gov

| Intermediate | Description | Role in Mechanism |

|---|---|---|

| Oxaziridine | A three-membered ring containing oxygen, nitrogen, and carbon. Formed via photo-induced valence isomerization of the N-oxide. | The initial, unstable bicyclic intermediate formed from the excited N-oxide. nih.govwur.nl |

| Diradical | A species with two unpaired electrons, formed by the homolytic cleavage of the N-O bond in the oxaziridine. | Allows for bond reorganization leading to the epoxide. nih.govacs.org |

| Epoxide | A three-membered ring containing an oxygen atom and two carbon atoms. Formed by radical recombination of the diradical. | A highly strained intermediate that can undergo ring expansion. nih.govacs.org |

| 1,3-Oxazepine | A seven-membered heterocyclic ring containing oxygen and nitrogen. Formed via a 6π electrocyclic ring expansion of the epoxide. | The key intermediate that, upon acid-promoted ring opening, leads to the final 3-hydroxypyridine product. nih.gov |

Stereochemical Aspects of Derivatization Reactions

While the core transformation of 3-hydroxypyridine 1-oxide to 3-hydroxypyridine results in an achiral, aromatic product, the stereochemical aspects become highly relevant during subsequent derivatization reactions. The newly installed hydroxyl group serves as a versatile handle for further functionalization, leading to complex molecules where stereochemistry is a critical feature.

One example of a stereochemically relevant derivatization is the use of a 3-pyridinol derivative in a [5+2] cycloaddition reaction. A benzylated pyridinium (B92312) derivative of a 3-pyridinol can react with vinyl sulfone to produce a complex aza-bicyclic [3.2.1] scaffold. nih.govacs.org Cycloaddition reactions are concerted or stereospecific processes where the stereochemistry of the reactants dictates the stereochemistry of the product. The facial selectivity and relative orientation of the approaching reactants during the cycloaddition determine the final three-dimensional structure of the bicyclic product.

Furthermore, thermal rearrangements of related substituted pyridine N-oxides, such as 2-allyloxypyridine (B1265830) N-oxide, are known to proceed through concerted nih.govacs.org and nih.govnih.gov sigmatropic rearrangements. arkat-usa.org These reactions are governed by orbital symmetry rules (Woodward-Hoffmann rules) and are highly stereospecific, meaning that the stereochemical information from the starting material is transferred to the product in a predictable manner. While not a direct derivatization of the hydroxyl group, this illustrates that stereocontrol is a key feature in the broader chemistry of rearranged pyridine N-oxide scaffolds.

The versatility of the 3-hydroxyl group allows for a wide range of subsequent reactions, including triflation followed by palladium-catalyzed cross-couplings with various nucleophiles (alkynes, boronic acids, amines, etc.). acs.org While these reactions may not always create a new stereocenter at the pyridine ring, they are crucial for building larger molecules where stereocenters exist elsewhere, and the efficiency of these couplings can be influenced by the steric environment around the reaction site.

Advanced Spectroscopic and Structural Characterization of 3 Hydroxypyridine 1 Oxide and Its Complexes

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry is a cornerstone for determining the precise molecular weight and elemental composition of 3-Hydroxypyridine (B118123) 1-oxide and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of 3-Hydroxypyridine 1-oxide in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 3-Hydroxypyridine, the parent compound, typical ¹H NMR spectra have been reported in various solvents. cmst.eucmst.eu In a study of a lanthanide complex of a 3-hydroxy-6-methylpyridyl derivative, the chemical shift of the pyridyl methyl group showed a pH-dependent response, highlighting the sensitivity of NMR to the electronic changes upon protonation. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Theoretical and experimental studies have been conducted on 3-hydroxypyridine to assign its ¹³C chemical shifts. cmst.eucmst.eu For various pyridine (B92270) N-oxide derivatives, the ¹³C NMR chemical shifts have been documented, providing a reference for characterizing new compounds. rsc.org For example, the ¹³C NMR spectrum of pyridine N-oxide in CDCl₃ shows peaks at approximately 125.3, 125.5, and 138.5 ppm. rsc.org

There is no fluorine in the "this compound" molecule, so ¹⁹F NMR is not applicable for its direct characterization.

| Spectroscopic Data for Pyridine N-Oxide Derivatives | |

| Compound | ¹³C NMR (ppm) in CDCl₃ |

| Pyridine N-Oxide | 125.3, 125.5, 138.5 rsc.org |

| 2-Methylpyridine N-Oxide | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 rsc.org |

| 4-Methylpyridine N-Oxide | 20.1, 126.6, 138.0, 138.4 rsc.org |

| 3-Bromopyridine (B30812) N-Oxide | 120.2, 125.9, 128.7, 137.7, 140.3 rsc.org |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds.

The IR spectrum of 3-hydroxypyridine, a related compound, has been well-documented. nih.gov In studies of metal complexes involving pyridine-based ligands, characteristic IR bands are used to confirm coordination. For example, in a zinc complex with 4-hydroxymethylpyridine, the O-H stretching vibration was observed around 3287 cm⁻¹, and the C-O stretching appeared near 1010 cm⁻¹. mdpi.com The stretching vibration of the carbonyl group (C=O) in ketones typically appears as a strong band in the 1650–1750 cm⁻¹ region. pressbooks.pub For pyridine itself, extensive vibrational analysis has been performed to assign its various vibrational modes. cdnsciencepub.com In a study on hydrogen-bonded complexes of 3-hydroxypyridine, characteristic IR lines were observed in the 3404–3452 cm⁻¹ range. researchgate.net

| Typical IR Absorption Frequencies for Relevant Functional Groups | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohols, Phenols) | 3200-3600 |

| N-H Stretch (Amines, Amides) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=O Stretch (Ketones) | 1700-1725 |

| C=C Stretch (Aromatic) | 1400-1600 |

| C-O Stretch (Alcohols, Phenols) | 1000-1260 |

| N-O Stretch (Pyridine N-oxides) | ~1250 |

X-ray Crystallography for Solid-State Structure Determination of Metal Complexes

Numerous crystal structures of metal complexes with ligands derived from or related to 3-hydroxypyridine have been determined. For instance, the crystal structure of a diphenyltin(IV) complex with 3-hydroxypyridine-2-carbaldehyde thiosemicarbazone revealed that the ligand coordinates to the tin atom in a tridentate fashion. nih.gov Similarly, another diphenyltin(IV) complex with 3-hydroxy-2-formylpyridine semicarbazone showed the doubly deprotonated ligand acting as an anionic tridentate ONO donor, resulting in a distorted trigonal bipyramidal geometry around the tin center. nih.gov In a series of zinc(II) complexes with various substituted pyridine ligands, X-ray crystallography elucidated the coordination geometries, which were typically distorted octahedral. mdpi.com For example, in the complex with 3-hydroxypyridine, [Zn(quin)₂(3-Py-OH)₂], the zinc ion is in a six-coordinate environment. mdpi.com These studies demonstrate the power of X-ray crystallography in unambiguously defining the structural details of such complexes. cdnsciencepub.com

UV-Vis Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals.

Computational Chemistry and Theoretical Modeling of 3 Hydroxypyridine 1 Oxide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of 3-Hydroxypyridine (B118123) 1-oxide. These studies offer a detailed understanding of its reactivity and potential applications.

Electronic Structure and Reactivity Predictions

DFT calculations are instrumental in elucidating the electronic structure of 3-Hydroxypyridine 1-oxide, which is crucial for predicting its chemical behavior. The distribution of electron density in the molecule, for instance, helps in identifying the most probable sites for electrophilic and nucleophilic attacks. niscpr.res.in

Studies on monosubstituted pyridine (B92270) N-oxides using Pariser-Parr-Pople (PPP) calculations have shown that the electronic charge distribution within the pyridine ring can be effectively used to predict the reactivity of these systems towards both electrophiles and nucleophiles. niscpr.res.in For example, in 4-hydroxypyridine (B47283) N-oxide, the π-electronic charge is highest at the 3-position, correctly predicting it as the site for electrophilic substitution. niscpr.res.in Similarly, for 2-hydroxypyridine (B17775) N-oxide, calculations indicate that the 3- and 5-positions are the preferred sites for electrophilic attack, which aligns with experimental observations of nitration at these positions. niscpr.res.in These theoretical approaches provide a reliable framework for understanding the structure and reactivity of hydroxypyridine N-oxides. niscpr.res.in

The tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form also significantly influences the electronic properties and reactivity, a phenomenon that can be effectively modeled using DFT. nih.govmui.ac.ir The presence of the N-oxide group further modifies the electronic landscape, impacting its interaction with other molecules. niscpr.res.in

Analysis of HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular reactivity. irjweb.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comschrodinger.com

DFT calculations allow for the precise determination of HOMO and LUMO energies and the visualization of their spatial distribution. irjweb.comresearchgate.net This analysis reveals the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of different parts of the molecule. irjweb.com For instance, in related pyridine derivatives, a large HOMO-LUMO gap is indicative of high kinetic stability. irjweb.com The energy of the HOMO-LUMO gap can also provide insights into the electronic transitions and the wavelengths of light a compound can absorb. schrodinger.com

The table below presents calculated HOMO, LUMO, and energy gap values for a related hydroxypyridinone derivative, illustrating the application of these computational tools.

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| ΔE (HOMO-LUMO Gap) | 4.4871 |

| Data derived from a theoretical study on an imidazole (B134444) derivative, illustrating typical values obtained through DFT calculations. irjweb.com |

Calculation of Energetic Descriptors

DFT methods are widely used to calculate various energetic descriptors that provide quantitative measures of chemical reactivity and potential antioxidant activity. researchgate.net These descriptors include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Electron Affinity (EA). researchgate.net

Bond Dissociation Enthalpy (BDE): BDE is the enthalpy change associated with the homolytic cleavage of a bond. For this compound, the BDE of the O-H bond is a critical parameter for evaluating its antioxidant potential via the hydrogen atom transfer (HAT) mechanism. researchgate.net A lower BDE value suggests that the hydrogen atom can be more easily donated to a free radical. researchgate.net

Ionization Potential (IP): IP represents the energy required to remove an electron from a molecule. It is a key factor in the single electron transfer (SET) mechanism of antioxidant action. researchgate.net A lower IP facilitates the transfer of an electron to a radical species. researchgate.net

Electron Affinity (EA): EA is the energy released when an electron is added to a molecule. This descriptor is relevant to the sequential proton loss electron transfer (SPLET) mechanism. researchgate.net

Studies on similar hydroxypyridinone derivatives have utilized DFT calculations to determine these parameters and predict their antioxidant behavior. researchgate.netresearchgate.net

The following table showcases calculated energetic descriptors for a series of hydroxypyridinone derivatives, providing a comparative view of their antioxidant capacities.

| Compound | BDE (kJ/mol) | IP (kJ/mol) | PA (kJ/mol) |

| Kojic Acid | 358.9 | 664.6 | 215.1 |

| HP1 | 362.1 | 639.1 | 130.2 |

| HP2 | 360.7 | 651.1 | 132.8 |

| HP3 | 353.9 | 640.8 | 130.4 |

| HP4 | 354.7 | 644.2 | 130.9 |

| BDE: Bond Dissociation Enthalpy, IP: Ionization Potential, PA: Proton Affinity. Data from a study on hydroxypyridinone derivatives, calculated at the B3LYP/6-311++G* level of theory.* researchgate.net |

Prediction of Preferred Antioxidation Mechanisms

Theoretical calculations of energetic descriptors are crucial for predicting the most likely mechanism through which a compound like this compound can exert antioxidant effects. The primary mechanisms considered are Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netnih.gov

By comparing the calculated values of BDE, IP, and Proton Affinity (PA), researchers can determine the most energetically favorable pathway. researchgate.net For a series of hydroxypyridinone derivatives, DFT studies indicated that the SPLET mechanism is preferred over other antioxidation mechanisms. researchgate.net The first step of the SPLET mechanism, described by the Proton Affinity (PA), was found to have relatively low energy barriers for these compounds. researchgate.net The lower values for PA compared to BDE and IP suggest that the HAT and SET-PT mechanisms are less favored. researchgate.net

Quantum Chemical Calculations on Metal-Ligand Interactions and Complex Stability

Quantum chemical calculations are essential for understanding the interactions between this compound and metal ions, as well as the stability of the resulting complexes. researchgate.net These studies provide insights into the chelating properties of the molecule, which are relevant to its biological activity and potential applications in coordination chemistry. researchgate.net

DFT calculations have been employed to investigate the complexation of isomeric hydroxypyridine N-oxides with various metal cations, including divalent and trivalent ions. researchgate.net These calculations help to understand the relative stabilities of different complex structures in the gas phase. researchgate.net For example, studies on the complexation of hydroxypyridine N-oxide isomers with calcium(II) have provided insights into the observed differences in their mass spectra. researchgate.net

In the case of this compound, theoretical modeling can predict the geometry of its metal complexes and the nature of the metal-ligand bonds. For instance, calculations on a related lanthanide complex with a 3-hydroxy-6-methylpyridyl group showed that deprotonation of the hydroxyl group increases the electron density on the coordinating oxygen, leading to stronger electronic coupling with the metal ion. rsc.orgrsc.org This was supported by a calculated increase in the Mayer bond order upon deprotonation. rsc.org

Theoretical Studies on C-H Activation and Cyclometalation Reactions

Theoretical studies play a crucial role in elucidating the mechanisms of C-H activation and cyclometalation reactions involving pyridine-containing molecules. While specific studies focusing on this compound with organoactinide complexes are not widely documented, the principles derived from related systems are applicable.

C-H activation is a significant transformation in organic synthesis, and transition metal catalysts are often employed to facilitate this process. nih.gov Theoretical calculations can model the reaction pathways, identify key intermediates and transition states, and explain the observed selectivity. For instance, in palladium-catalyzed C-H functionalization, a proposed catalytic cycle involves ligand-directed C-H activation to form a cyclopalladated intermediate. nih.gov

Computational studies on ruthenium-catalyzed C-H activation have shown that the selectivity of the reaction can be influenced by additives. acs.org DFT calculations can help rationalize these effects by examining the relative energies of different reaction pathways. The presence of fluorine substituents in hydrofluorocarbons, for example, has been shown to alter the strength of C-H bonds, thereby affecting the energetics and kinetics of C-H activation. whiterose.ac.uk

Comparative Computational Analysis with Isomeric Pyyridine N-Oxides

Computational chemistry provides a powerful lens for dissecting the nuanced differences between structural isomers, and the case of hydroxypyridine 1-oxides is no exception. Through theoretical modeling, researchers can elucidate the distinct electronic structures, stabilities, and reactivities of this compound and its isomers, primarily 2-hydroxypyridine 1-oxide and 4-hydroxypyridine 1-oxide. These in silico studies offer insights that complement and explain experimental observations.

A significant area of comparative analysis involves the tautomeric equilibria in these systems. While this compound predominantly exists in the hydroxy form, its isomers, particularly 2-hydroxypyridine 1-oxide, can exhibit a more complex equilibrium with their pyridone tautomers (e.g., 2-pyridone-1-hydroxy). researchgate.netacs.org Quantum chemical calculations are crucial for determining the relative energies of these tautomers and understanding how the position of the hydroxyl group influences the electronic distribution and stability of the entire molecule. acs.orgacs.org

Computational studies, often employing Density Functional Theory (DFT) methods like B3LYP and B3PW91 with various basis sets (e.g., 6-31G**, 6-31+G(d,p)), have been instrumental in comparing the fundamental thermochemical properties of these isomers. nih.govnih.govresearchgate.net These calculations allow for a detailed comparison of properties such as heats of formation, bond dissociation enthalpies, and resonance energies, revealing the subtle energetic differences that govern their behavior. mdpi.comresearchgate.net

For instance, studies combining experimental measurements with high-level DFT calculations have determined the standard molar enthalpies of formation for the three isomers in the gaseous phase. researchgate.net This data is critical for understanding their relative thermodynamic stabilities.

Table 1: Comparative Gas-Phase Enthalpies of Formation (ΔH°f(g)) for Hydroxypyridine 1-Oxide Isomers

| Compound | ΔH°f(g) (kJ·mol⁻¹) (Experimental/Derived) |

|---|---|

| 2-Hydroxypyridine 1-oxide | -80.6 ± 1.8 |

| This compound | -76.9 ± 1.7 |

| 4-Hydroxypyridine 1-oxide | -71.4 ± 1.9 |

Data sourced from experimental and theoretical studies. researchgate.net

The N-O bond is a defining feature of pyridine N-oxides, and its strength can be quantified by the Bond Dissociation Enthalpy (BDE). Computational models predict that the N-O BDE in pyridine N-oxide is significantly stronger than in aliphatic amine N-oxides like trimethylamine (B31210) N-oxide, a difference attributed to resonance stabilization. mdpi.comnih.gov Comparative calculations among the hydroxypyridine N-oxide isomers show variations in this BDE, reflecting the electronic influence of the hydroxyl substituent at different positions. researchgate.net

Table 2: Calculated N-O Bond Dissociation Enthalpies (BDE) and Dipole Moments

| Compound | Computational Method | Calculated N-O BDE (kcal/mol) | Calculated Dipole Moment (D) |

|---|---|---|---|

| Pyridine N-oxide | B3LYP/6-31G* | 64.7 | - |

| Pyridine N-oxide | M06/6-311+G(d,p) | - | - |

| Trimethylamine N-oxide | B3LYP/6-31G* | 57.8 | - |

Data sourced from computational studies. mdpi.com

Furthermore, theoretical modeling has been successfully applied to rationalize the differing behaviors of isomers in analytical techniques like mass spectrometry. nih.gov For example, quantum chemical calculations at the B3LYP/6-31++G(d,p) level were used to investigate the collision-induced dissociation (CID) of protonated 2- and 3-hydroxypyridine N-oxides. nih.gov The calculations helped to explain the intrinsic differences in the fragmentation patterns, specifically the dominant loss of a hydroxyl radical, by suggesting dissociation from the lowest triplet excited state of the protonated species. nih.gov

Similarly, computational analysis has shed light on the differential complexation of isomeric hydroxypyridine N-oxides with metal ions. nih.govresearchgate.net DFT calculations (B3LYP/6-31+G(d,p)) were performed to understand why 2-hydroxypyridine N-oxide successfully forms complexes with trivalent ions like Al(III) and Fe(III), whereas this compound does not, showing only the protonated molecule under the same electrospray ionization conditions. nih.govresearchgate.net The calculations of the relative stability of various metal complexes in the gas phase helped to rationalize these experimental observations. nih.govresearchgate.net

Biological and Biomedical Research Applications of 3 Hydroxypyridine 1 Oxide

Role as a Fundamental Structural Unit in Bioactive Compounds

The 3-hydroxypyridine (B118123) scaffold is a crucial component in a wide array of bioactive compounds, including pharmaceuticals, herbicides, insecticides, and antibiotics. nih.govbiorxiv.org The versatility of the pyridine (B92270) ring allows for modifications that can enhance the biological activity and pharmacokinetic properties of these molecules. rsc.org

The pyridine N-oxide moiety, in particular, is often used in the synthesis of bioactive pyridine derivatives due to its ability to increase reactivity and yield in a regioselective manner. researchgate.netresearchgate.net C3-oxygen-containing pyridines are of special interest to medicinal chemists because of their significant biological and pharmacological activities. acs.org For instance, the coenzyme pyridoxal (B1214274) 5'-phosphate relies on the hydrogen-bonding capability of its C3-hydroxy group for its biological function. acs.org

The development of synthetic methodologies to create diverse 3-pyridinols from pyridine N-oxides is an active area of research, aiming to facilitate the discovery of new bioactive molecules. acs.org The 3-hydroxypyridine unit has been found in natural products and is a key building block for synthesizing various therapeutic agents. nih.govdergipark.org.tr

Enzymatic Degradation and Microbial Catabolism Pathways

Microorganisms have evolved diverse pathways to break down pyridine and its derivatives, including 3-hydroxypyridine. The degradation of these compounds often involves a series of hydroxylation steps followed by ring cleavage. ias.ac.in

Mechanisms of 3-Hydroxypyridine Catabolism by Bacterial Dehydrogenases (e.g., HpdA in Ensifer adhaerens)

The bacterium Ensifer adhaerens HP1 can utilize 3-hydroxypyridine (3HP) as its sole source of carbon, nitrogen, and energy. nih.govasm.org The initial step in the catabolism of 3HP in this organism is catalyzed by a four-component dehydrogenase enzyme named HpdA. biorxiv.orgnih.gov This enzyme is encoded by the hpdA gene, which is part of a larger gene cluster designated 3hpd, responsible for 3HP degradation. nih.govasm.org The HpdA enzyme facilitates the hydroxylation of 3HP, leading to the formation of 2,5-dihydroxypyridine (B106003) (2,5-DHP). biorxiv.orgnih.gov The 3hpd gene cluster has been found to be widespread among various bacterial groups, including Actinobacteria, Rubrobacteria, Thermoleophilia, and Alpha-, Beta-, and Gammaproteobacteria, indicating a common mechanism for 3HP degradation in nature. nih.gov

Identification of Key Intermediates (e.g., 2,5-Dihydroxypyridine, N-formylmaleamic acid) in Degradation Pathways

The microbial degradation of 3-hydroxypyridine proceeds through a series of identifiable intermediate compounds. A common pathway, known as the maleamate (B1239421) pathway, has been proposed for several bacterial strains. nih.govbiorxiv.org The first key intermediate formed from the hydroxylation of 3-hydroxypyridine is 2,5-dihydroxypyridine (2,5-DHP). nih.govd-nb.infonih.gov

In the subsequent step, the ring of 2,5-DHP is cleaved by a dioxygenase, which is often dependent on iron(II) ions (Fe²⁺). d-nb.infonih.gov This ring-cleavage reaction yields N-formylmaleamic acid. d-nb.infonih.gov Further enzymatic reactions transform N-formylmaleamic acid into maleamic acid, which is then converted to maleic acid and ultimately fumaric acid. d-nb.infonih.gov These intermediates were identified in the degradation pathway of 3-hydroxypyridine by Agrobacterium sp. DW-1 through HPLC and LC-MS analysis. d-nb.inforesearchgate.net

The general proposed degradation pathway is as follows: 3-Hydroxypyridine → 2,5-Dihydroxypyridine → N-formylmaleamic acid → Maleamic acid → Maleic acid ↔ Fumaric acid. biorxiv.orgd-nb.info

Microbial Transformation of Pyridine N-oxide and Hydroxypyridines

Microorganisms can transform not only hydroxypyridines but also pyridine N-oxides. For instance, a Nocardia species has been isolated that can utilize pyridine N-oxide, 2-hydroxypyridine (B17775), and pyridine as its sole sources of carbon, nitrogen, and energy. cdnsciencepub.comsemanticscholar.org In this organism, pyridine N-oxide is metabolized via 2-hydroxypyridine. ias.ac.in The degradation of both 2- and 3-hydroxypyridine by Achromobacter species has been shown to proceed through the formation of 2,5-dihydroxypyridine, which is then further metabolized via the maleamate pathway. semanticscholar.org

The initial steps in the breakdown of monohydroxylated pyridines like 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine (B47283) have been a focus of research. nih.gov While the degradation of 2-hydroxypyridine often involves the formation of 2,5-dihydroxypyridine, the pathways for different hydroxypyridine isomers can vary between microbial species. nih.govias.ac.in

Metallobiochemistry and Metal Ion Chelation

The ability of certain 3-hydroxypyridine derivatives to bind to metal ions is a significant area of biomedical research, particularly concerning iron overload conditions.

Iron(III)-Chelating Properties of 3-Hydroxypyridine Derivatives (e.g., 3-hydroxy-2(1H)-pyridinones)

Derivatives of 3-hydroxypyridine, specifically 3-hydroxy-2(1H)-pyridinones and 3-hydroxypyridin-4-ones, are potent and selective chelators of iron(III). nih.govbrieflands.commui.ac.ir These compounds are investigated for their potential use in chelation therapy to treat iron overload, a condition that can arise from diseases like β-thalassemia. acs.org

Researchers have synthesized a variety of these derivatives, including bidentate and hexadentate ligands, to optimize their iron-binding properties. nih.govacs.org The stability of the iron(III) complexes formed by these ligands is a critical factor, with some hexadentate 3-hydroxy-2(1H)-pyridinones showing stability constants comparable to the clinically used iron chelator desferrioxamine B. nih.govacs.org The high affinity and selectivity for iron(III) make these compounds promising candidates for developing new therapeutic agents. nih.govgoogle.com For instance, some 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives have demonstrated the ability to mobilize iron from iron-binding proteins and inhibit the growth of bacteria by limiting their access to this essential nutrient. nih.gov

The effectiveness of these chelators is also influenced by their ability to permeate cell membranes, a property that can be tuned by modifying their chemical structure. nih.govresearchgate.net The design of these molecules aims to create orally active compounds that can efficiently bind and promote the excretion of excess iron from the body. nih.govacs.org

Implications for Oxidative Stress Mitigation and Iron Homeostasis

3-Hydroxypyridine 1-oxide and its derivatives, particularly 3-hydroxypyridin-4-ones, are significant in the study of oxidative stress and iron homeostasis due to their iron-chelating properties. researchgate.netsid.ir Iron, a vital transition metal, can participate in the generation of reactive oxygen species (ROS) when in excess, leading to oxidative stress and cellular damage. nih.govnih.gov This imbalance is implicated in a variety of pathological conditions. nih.gov

Iron chelators, such as those based on the 3-hydroxypyridin-one scaffold, are designed to bind with high selectivity to iron(III) ions. researchgate.netmdpi.com This action helps to prevent the metal from catalyzing the formation of harmful free radicals. nih.govmdpi.com The regulation of iron levels is crucial for maintaining cellular and systemic homeostasis. nih.govsemanticscholar.org Disruptions in this balance, leading to either iron overload or deficiency, can have significant health consequences. semanticscholar.orgnih.gov

Research has focused on developing 3-hydroxypyridin-4-one derivatives as therapeutic agents for iron overload disorders. researchgate.netnih.gov These compounds are investigated for their ability to form stable, non-toxic complexes with iron that can be excreted from the body, thereby reducing the iron burden and mitigating oxidative damage. nih.govnih.gov The continuous production of free radicals in the human body necessitates defense mechanisms, and when these are insufficient, antioxidant molecules become crucial. sid.ir Some 3-hydroxypyridine derivatives have been specifically designed to possess both iron-chelating and radical-scavenging activities. sid.ir

The table below summarizes key findings related to the role of 3-hydroxypyridine derivatives in managing iron levels and oxidative stress.

| Derivative Class | Key Feature | Implication |

| 3-Hydroxypyridin-4-ones | High selectivity for Fe(III) | Treatment of iron overload disorders researchgate.netnih.gov |

| Multifunctional Hydroxypyridinones | Iron chelation and other therapeutic functions | Potential for treating a wide range of diseases associated with elevated iron researchgate.net |

| Polymeric 3-Hydroxypyridin-4-one Ligands | Nonabsorbable iron-selective additives | Reducing iron absorption from the intestine nih.govnih.gov |

| Ortho-hydroxypyridinone Derivatives | Dual iron-chelating and antioxidant activities | Neuroprotective agents for conditions like Alzheimer's disease sid.ir |

Functional Applications in Pharmaceutical Development

Precursor for Active Pharmaceutical Ingredients (e.g., Pyridostigmine Bromide)

3-Hydroxypyridine serves as a key starting material in the synthesis of various pharmaceuticals. justdial.com A notable example is its role as a precursor in the production of Pyridostigmine Bromide. nih.gov The synthesis of Pyridostigmine Bromide involves the condensation of 3-pyridinol (3-hydroxypyridine) with dimethylcarbamoyl chloride. nih.gov The resulting ester, 3-pyridyl dimethylcarbamate, is then quaternized with methyl bromide to yield the final active pharmaceutical ingredient. nih.gov Another synthetic route involves reacting 3-hydroxypyridine with phenylisocyanate to form N-phenylcarbamate of 3-hydroxypyridine, which is then treated with bromomethane. nih.gov

Pyridostigmine Bromide is a well-established cholinesterase inhibitor used in the management of myasthenia gravis and as a prophylactic against nerve agent poisoning. nih.govnih.gov

Research on Antioxidant Properties for Pharmaceutical and Cosmetic Applications

Derivatives of 3-hydroxypyridine are actively researched for their antioxidant properties, which are relevant to both the pharmaceutical and cosmetic industries. justdial.comontosight.ai These compounds can function as scavengers of reactive oxygen species, helping to protect cells and tissues from oxidative damage. researchgate.netnih.gov The antioxidant activity of 3-oxypyridine analogues like mexidol, emoxipin, and proxipin has been demonstrated in various studies. researchgate.netnih.gov Their mechanism of action can involve interacting with catalytically active iron ions and scavenging free radicals. nih.gov

In cosmetics, the antioxidant and anti-inflammatory effects of 3-hydroxypyridine derivatives are utilized in skincare formulations to enhance product stability and efficacy. justdial.com Furthermore, 3-hydroxypyridine N-oxide is noted for its ability to absorb UV radiation, which is a known contributor to various eye diseases, suggesting its potential use in protective ophthalmic preparations. online-koptometry.net

Exploration in Antitumor and Antimicrobial Research

3-Hydroxypyridine derivatives have shown potential in both antitumor and antimicrobial research. ontosight.ai Certain pyridine N-oxides have demonstrated cytotoxic effects against various cancer cell lines. acs.orgrsc.org For instance, antofine-N-oxide, an indolizidine-N-oxide, inhibits the proliferation of brain, breast, and lung cancer cells. acs.org The development of pyridine 1-oxide derivatives has yielded compounds with potent and selective activity against cell lines such as HCT-116. rsc.org

In the realm of antimicrobial research, various derivatives of 3-hydroxypyridine have been synthesized and tested against a range of microorganisms. dergipark.org.trexcli.de For example, 3-hydroxypyridinium (B1257355) O-terpenyl aryldithiophosphonates have demonstrated significant antimicrobial activity against Bacillus cereus and Candida albicans. dergipark.org.trresearchgate.net Other studies have shown that certain 1-adamantylthiopyridines, derived from 3-substituted pyridines, exhibit inhibitory activity against bacteria like β-hemolytic Streptococcus group A. excli.de The broad spectrum of biological activities associated with these compounds, including antibacterial and antifungal properties, makes them a subject of ongoing investigation. rsc.orgresearchgate.net

Analogs of Coenzymes (e.g., Pyridoxal 5′-Phosphate) and their Biological Activity

C3-oxygen-containing pyridines, including 3-hydroxypyridine derivatives, are of significant interest due to their structural and functional resemblance to biologically active molecules like Pyridoxal 5′-phosphate (PLP). acs.orgnih.gov PLP is the active form of vitamin B6 and a crucial coenzyme in a multitude of enzymatic reactions, including transamination, decarboxylation, and racemization. acs.orgresearchgate.net The biological activity of PLP is critically dependent on the hydrogen-bonding capability of its C3-hydroxy group. acs.orgnih.gov

3-Hydroxypyridine-4-carboxaldehyde, an analogue of PLP, is utilized in mechanistic studies to understand enzyme reactions involving this coenzyme. It mimics PLP by forming Schiff's base intermediates with amino acids, providing insights into the kinetics and mechanisms of these biochemical transformations.

The structural similarity of 3-hydroxypyridine derivatives to PLP allows them to be used as tools in biochemical research to probe the active sites and mechanisms of PLP-dependent enzymes.

Substrate Specificity in Biochemical Reductase Systems (e.g., Dimethyl Sulfoxide (B87167) Reductase)

3-Hydroxypyridine N-oxide has been employed as a substrate to investigate the specificity of certain reductase enzymes. sigmaaldrich.com One such enzyme is dimethyl sulfoxide (DMSO) reductase from Escherichia coli, a molybdoenzyme with a notably broad substrate specificity. nih.gov This enzyme is capable of reducing a variety of N-oxide and sulfoxide compounds. nih.govfrontiersin.org

Studies on DMSO reductase have revealed its ability to act on a wide range of substrates, contributing to processes like the repair of oxidative damage. frontiersin.org The use of compounds like 3-hydroxypyridine N-oxide helps to characterize the catalytic capabilities and substrate preferences of such versatile reductase systems. sigmaaldrich.comnih.gov

Catalysis and Materials Science Applications of 3 Hydroxypyridine 1 Oxide

Ligand Design in Homogeneous and Heterogeneous Catalysis

The structure of 3-Hydroxypyridine (B118123) 1-oxide makes it an excellent candidate for ligand design in both homogeneous and heterogeneous catalysis. The presence of multiple potential coordination sites—the N-oxide oxygen, the hydroxyl oxygen, and the nitrogen atom of the pyridine (B92270) ring—allows for versatile binding to metal centers, influencing the steric and electronic environment of the catalyst.

Coordination Chemistry with Transition Metals (e.g., Ni(II) Complexes)

3-Hydroxypyridine 1-oxide and its isomers form stable complexes with a variety of transition metals. Studies using electrospray ionization mass spectrometry have investigated the differentiation between 2-hydroxypyridine (B17775) N-oxide and 3-hydroxypyridine N-oxide through their complexation with divalent and trivalent metal cations such as Mg(II), Ca(II), Co(II), Ni(II), Cu(II), Zn(II), Al(III), Ga(III), and Fe(III). rsc.orgfluorochem.co.uk

While the 2-hydroxy isomer readily forms complexes with trivalent ions, 3-hydroxypyridine N-oxide shows different behavior, often only appearing as a protonated molecule under similar conditions. rsc.orgfluorochem.co.uk However, with divalent cations, both isomers form specific, characteristic species, allowing for their differentiation. rsc.orgfluorochem.co.uk The coordination typically involves the oxygen atoms of the N-oxide and the deprotonated hydroxyl group, which act as a bidentate chelating agent. This chelation stabilizes the metal center, a critical feature for catalytic applications. For instance, Ni(II) complexes with the related 2-hydroxypyridine-N-oxide ligand have been synthesized and characterized, showing a distorted octahedral geometry where the ligand binds to the nickel ion through its two oxygen atoms. mdpi.com

Influence on Reaction Efficiency and Selectivity in Organic Transformations

The choice of ligand is paramount in catalysis, as it directly impacts reaction rates and the preferential formation of a desired product. This compound (often referred to as 3-hydroxypyridine in the context of cobalt carbonyl catalysis where the N-oxide form is not specified but understood to be the active ligand form or precursor) has proven to be a superior ligand in certain organic transformations, significantly enhancing both efficiency and selectivity. rsc.orgfrontiersin.org Its effectiveness is linked to the electronic environment of the nitrogen on the aromatic ring; a rich electron density leads to stronger coordination with the metal center, resulting in higher transformation rates. rsc.orgfrontiersin.orgnih.gov

Role as an Efficient Ligand in Carbonylative Transformations (e.g., Ethylene (B1197577) Oxide to Methyl 3-Hydroxypropionate)

A prime example of the influence of this compound is in the carbonylation of epoxides. Specifically, it is a highly efficient ligand for the cobalt-catalyzed carbonylation of ethylene oxide to produce methyl 3-hydroxypropionate, a key intermediate for producing valuable chemicals like 1,3-propanediol. rsc.orgrsc.orgresearchgate.net

| Catalyst System | Ligand | Temperature (°C) | Pressure (bar CO) | EO Conversion (%) | Selectivity to Methyl 3-Hydroxypropionate (%) |

|---|---|---|---|---|---|

| Co₂(CO)₈ | None | 40 | 60 | 56.5 | 95.8 |